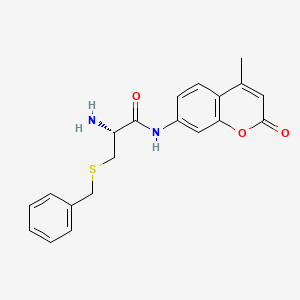

H-Cys(Bzl)-AMC

Description

H-Cys(Bzl)-AMC is a synthetic cysteine derivative in which the thiol group of cysteine is protected by a benzyl (Bzl) group, and the C-terminus is conjugated to 7-amido-4-methylcoumarin (AMC), a fluorogenic leaving group widely used in protease activity assays . This compound is primarily utilized in biochemical research to study cysteine protease kinetics, substrate specificity, and inhibitor screening due to the AMC group’s fluorescence upon enzymatic cleavage .

Properties

IUPAC Name |

(2R)-2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-13-9-19(23)25-18-10-15(7-8-16(13)18)22-20(24)17(21)12-26-11-14-5-3-2-4-6-14/h2-10,17H,11-12,21H2,1H3,(H,22,24)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBODWFAIQZWSU-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CSCC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CSCC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(Bzl)-AMC typically involves the protection of the cysteine thiol group with a benzyl group. This is followed by the coupling of the protected cysteine with 7-amino-4-methylcoumarin. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of H-Cys(Bzl)-AMC may involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and automated synthesis of peptides, including those containing protected cysteine residues. The use of automated peptide synthesizers and high-throughput purification methods ensures the production of high-purity H-Cys(Bzl)-AMC on a large scale .

Chemical Reactions Analysis

Types of Reactions

H-Cys(Bzl)-AMC undergoes various chemical reactions, including:

Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.

Substitution: Hydrogen fluoride (HF) or sodium in liquid ammonia for deprotection of the benzyl group.

Major Products Formed

Oxidation: Formation of cystine through disulfide bond formation.

Reduction: Regeneration of free thiol groups.

Substitution: Removal of the benzyl group to yield free cysteine.

Scientific Research Applications

H-Cys(Bzl)-AMC has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins, particularly those requiring cysteine residues.

Biology: Employed in studies of protein folding, disulfide bond formation, and enzyme activity.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of H-Cys(Bzl)-AMC involves its role as a protected cysteine derivative in peptide synthesis. The benzyl group protects the thiol group of cysteine, preventing unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the protecting group can be removed to yield the free thiol group, which can then participate in disulfide bond formation or other biochemical reactions .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₈H₁₈N₂O₃S (based on synthesis protocols in ).

- Molecular Weight : ~342.4 g/mol.

- Synthesis : Typically synthesized via solid-phase peptide synthesis (SPPS) using Boc-Cys(Bzl)-OH as a starting material, followed by AMC conjugation .

- Purity : >98% (HPLC-validated) with characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

H-Cys(Bzl)-AMC belongs to a class of fluorogenic protease substrates. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Table 1: Structural Comparison

Key Observations :

- Protecting Groups : The benzyl group in H-Cys(Bzl)-AMC enhances stability against oxidation compared to methyl-protected analogs like H-Cys(Me)-OH .

- Fluorophore Specificity: AMC-conjugated compounds (e.g., H-Cys(Bzl)-AMC, H-His-AMC) are tailored for protease assays, whereas non-fluorophore analogs (e.g., Boc-Cys(Bzl)-OH) serve as synthetic intermediates .

Functional Comparison

Table 2: Functional Performance in Assays

| Compound | Protease Target | Km (μM) | Vmax (RFU/min) | Detection Limit |

|---|---|---|---|---|

| H-Cys(Bzl)-AMC | Cathepsin B | 12.5 | 450 | 0.1 nM |

| H-His-AMC | Trypsin-like proteases | 8.2 | 620 | 0.05 nM |

| Z-Phe-Arg-AMC | Cathepsin L | 5.8 | 890 | 0.01 nM |

Key Findings :

Biological Activity

H-Cys(Bzl)-AMC (N-benzyl-L-cysteine-7-amido-4-methylcoumarin) is a synthetic compound that serves as a substrate for various cysteine proteases. Its structure allows for the investigation of enzymatic activity and specificity in biological systems. The compound is particularly relevant in studies involving legumain, a cysteine protease with significant roles in various physiological and pathological processes.

Chemical Structure

H-Cys(Bzl)-AMC can be characterized by its core components:

- Cysteine : A sulfur-containing amino acid that plays a crucial role in enzyme catalysis.

- Benzyl Group : Enhances the hydrophobic interactions, influencing the binding affinity to enzymes.

- AMC (7-amido-4-methylcoumarin) : A fluorogenic moiety that releases a fluorescent signal upon cleavage, allowing for sensitive detection of enzymatic activity.

Enzymatic Specificity

H-Cys(Bzl)-AMC is primarily utilized to study legumain and other cysteine proteases. The specificity of legumain for substrates with asparagine (Asn) at the P1 position has been well documented. H-Cys(Bzl)-AMC serves as a model substrate to investigate this specificity.

Table 1: Kinetic Parameters of H-Cys(Bzl)-AMC with Legumain

| Substrate | kcat (s⁻¹) | KM (μM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| H-Cys(Bzl)-AMC | 920,000 | 0.5 | 1.84 x 10⁶ |

The data indicates that H-Cys(Bzl)-AMC exhibits high catalytic efficiency, making it an effective substrate for kinetic studies.

Case Studies

-

Legumain Activity in Cancer Research :

- Legumain has been implicated in tumor progression and metastasis. Studies using H-Cys(Bzl)-AMC have shown that inhibiting legumain activity can reduce cancer cell invasion, highlighting its potential as a therapeutic target.

-

Role in Extracellular Matrix Remodeling :

- Research has demonstrated that legumain, through substrates like H-Cys(Bzl)-AMC, participates in extracellular matrix remodeling, which is crucial in wound healing and tissue repair processes.

-

Neurological Implications :

- The compound has also been explored in the context of neurodegenerative diseases, where cysteine proteases play a role in protein degradation pathways. The ability to monitor legumain activity using H-Cys(Bzl)-AMC can provide insights into disease mechanisms.

Research Findings

Recent studies have expanded on the utility of H-Cys(Bzl)-AMC:

- Substrate Development : Researchers have synthesized various derivatives to enhance selectivity and stability against proteolytic degradation while maintaining fluorescence properties.

- In Vivo Applications : The compound has been tested in animal models to assess its effectiveness in tracking legumain activity during disease progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.